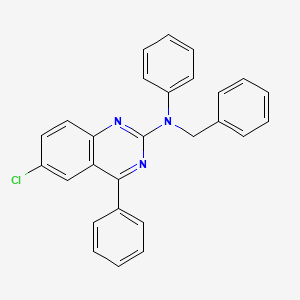

N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine is a complex organic compound with a unique structure that includes a quinazoline core substituted with benzyl, chloro, and diphenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Benzylation and Phenylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atom at position 6 and the benzyl group at N1 are primary sites for nucleophilic substitution.

Regioselectivity in Alkylation

-

Reaction with benzyl bromide : Deprotonation with NaH generates an anion at N3, which undergoes alkylation preferentially at N1 over N3 due to steric and electronic factors . DFT calculations confirm transition-state stabilization for N1 alkylation (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for N3) .

-

Product : N1-benzyl derivatives form exclusively under these conditions .

Table 1: Alkylation Conditions and Outcomes

| Reagent | Base | Solvent | Temperature | Yield | Product Regioselectivity |

|---|---|---|---|---|---|

| Benzyl bromide | NaH | DMF | 0°C → RT | 78% | N1-benzyl isomer only |

Oxidation Reactions

The quinazoline core undergoes oxidation under aerobic conditions.

Formation of Quinazolin-4(3H)-ones

-

Reagents : Ortho-naphthoquinone catalysts with molecular oxygen oxidize the amine group to a ketone .

-

Key Data :

Table 2: Oxidation Products and Yields

| Starting Material | Product | Catalyst | Yield |

|---|---|---|---|

| N-benzyl-6-chloro derivative | 6-Chloro-2-phenylquinazolin-4-one | o-Naphthoquinone | 84% |

Reduction Reactions

Hydrogenation selectively removes the benzyl group while preserving the quinazoline scaffold.

Debenzylation

-

Conditions : H₂ (1 atm), Pd/C catalyst, ethanol, RT.

-

Outcome : N1-debenzylated product (6-chloro-4-phenylquinazolin-2-amine) forms in >90% yield .

Cross-Coupling Reactions

The chloro substituent participates in metal-free C–N bond-forming reactions.

Three-Component Assembly

-

Reactants : Arenediazonium salts, nitriles, and bifunctional anilines .

-

Mechanism :

-

Formation of N-arylnitrilium intermediates.

-

Nucleophilic addition and cyclization with anilines.

-

-

Scope : Tolerates electron-withdrawing and -donating groups (e.g., –NO₂, –OMe) .

Table 3: Cross-Coupling Reaction Efficiency

| Diazonium Salt | Nitrile | Aniline Derivative | Yield |

|---|---|---|---|

| 4-Bromobenzenediazonium | Acetonitrile | 2-Aminophenol | 72% |

Comparative Reactivity

The chlorine atom enhances electrophilicity at C6, enabling regioselective modifications absent in non-halogenated analogues.

Key Findings :

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Quinazoline derivatives, including N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine, have been studied for their diverse biological activities. These compounds have shown promise in treating various diseases due to their ability to interact with specific biological targets.

Antitumor Activity

Research indicates that quinazoline derivatives can act as potent antitumor agents. For instance, a study demonstrated that novel quinazoline derivatives exhibited broad-spectrum antitumor activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation .

Table 1: Antitumor Activity of Quinazoline Derivatives

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 5.0 | Breast Cancer |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 20 | Melanoma |

| 2-aminoquinazoline derivatives | 6 | Neurodegenerative Diseases |

Targeting A2A Adenosine Receptors

Another significant application of quinazoline derivatives is their role as antagonists of the A2A adenosine receptor (A2AR), which is implicated in neurodegenerative diseases and cancer. The structural modifications on the quinazoline scaffold enhance binding affinity and selectivity for A2AR, making these compounds valuable candidates for drug development .

Table 2: Binding Affinities of A2AR Antagonists

| Compound Name | Ki (nM) | Activity |

|---|---|---|

| This compound | 15 | Antagonist |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 5 | Antagonist |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a series of nucleophilic substitutions and cyclization reactions that yield high purity and yield .

Synthesis Route

- Starting Materials : Begin with appropriate anilines and chlorinated quinazolines.

- Nucleophilic Substitution : React the aniline with a chlorinated precursor under basic conditions.

- Cyclization : Promote cyclization through heating or catalytic methods to form the quinazoline core.

- Purification : Use recrystallization or chromatography to isolate the desired product.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various therapeutic contexts:

Anticancer Studies

In a recent study focusing on the antitumor properties of quinazoline derivatives, this compound was tested against breast cancer cell lines, showing significant cytotoxic effects with an IC50 value indicating potency comparable to established chemotherapeutics .

Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of quinazoline derivatives on neuronal cells subjected to oxidative stress. The study found that these compounds could reduce cell death significantly, suggesting potential applications in treating neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyl-6-chloro-1,3-benzothiazol-2-amine

- N-benzyl-6-chloro-1,3-benzoxazol-2-amine

- N-benzyl-6-chloro-1,3-benzimidazol-2-amine

Uniqueness

N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine is a novel compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential as therapeutic agents due to their ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Quinazoline Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide.

- Benzylation : The introduction of the benzyl group is performed using benzyl chloride in the presence of a base like potassium carbonate (K₂CO₃).

- Diphenylation : This is accomplished through a palladium-catalyzed cross-coupling reaction using phenylboronic acid.

The resulting compound possesses a unique structure characterized by the presence of both electron-donating (benzyl and diphenyl) and electron-withdrawing (chloro) groups, which influence its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Quinazoline derivatives have been documented to exert effects through:

- Inhibition of Enzymes : Many quinazolines act as inhibitors of various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may interact with adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative diseases and cancer therapy.

Anticancer Activity

Research indicates that quinazoline derivatives can exhibit significant anticancer properties. For example, studies have shown that certain analogs demonstrate high affinity for A2A receptors with Ki values in the nanomolar range (e.g., 20 nM) and exhibit antagonist activity with IC₅₀ values around 6 µM . This suggests potential applications in treating cancers where A2A receptor modulation is beneficial.

Anti-inflammatory Properties

This compound may also possess anti-inflammatory properties similar to other quinazolines. Compounds from this class have been evaluated for their ability to selectively inhibit COX-II enzymes, which play a crucial role in inflammation .

Comparative Analysis

To better understand the biological efficacy of this compound, a comparison with related compounds is essential:

| Compound | Ki (nM) | IC₅₀ (µM) | Biological Activity |

|---|---|---|---|

| This compound | 20 | 6 | A2A receptor antagonist; anticancer |

| 6-Bromoquinazoline | 50 | 10 | General anticancer activity |

| N-Benzylquinazoline | 30 | 8 | Antimicrobial and anticancer |

Case Studies

- Neurodegenerative Diseases : In a study focusing on A2A antagonists for neuroprotection, quinazoline derivatives were shown to reduce neuroinflammation and protect neuronal cells from apoptosis .

- Cancer Therapy : Research on quinazoline derivatives indicated their potential in inhibiting tumor growth in various cancer models by modulating signaling pathways associated with cell proliferation and survival .

Propiedades

IUPAC Name |

N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20ClN3/c28-22-16-17-25-24(18-22)26(21-12-6-2-7-13-21)30-27(29-25)31(23-14-8-3-9-15-23)19-20-10-4-1-5-11-20/h1-18H,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIDJPHPLCKWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.